molecular formula C14H10O4 B14684200 Benzoic acid, 3-(benzoyloxy)- CAS No. 28547-22-0

Benzoic acid, 3-(benzoyloxy)-

Cat. No.: B14684200
CAS No.: 28547-22-0
M. Wt: 242.23 g/mol
InChI Key: MEUAICCVSAZKMX-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(benzoyloxy)-: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoyloxy group attached to the third position of the benzoic acid molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-(benzoyloxy)- typically involves the esterification of benzoic acid with benzoyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out in an organic solvent like acetone. The general reaction scheme is as follows:

C6H5COOH+C6H5COClC6H5COOCOC6H5+HCl\text{C}_6\text{H}_5\text{COOH} + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COOCOC}_6\text{H}_5 + \text{HCl} C6​H5​COOH+C6​H5​COCl→C6​H5​COOCOC6​H5​+HCl

Industrial Production Methods: Industrial production of benzoic acid, 3-(benzoyloxy)- may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzoic acid, 3-(benzoyloxy)- can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group, yielding hydroxybenzoic acid.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxybenzoic acid.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

Chemistry: Benzoic acid, 3-(benzoyloxy)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: In biological research, this compound can be used to study the effects of aromatic carboxylic acids on cellular processes and enzyme activities.

Industry: In the industrial sector, benzoic acid, 3-(benzoyloxy)- is used in the manufacture of polymers, resins, and plasticizers, contributing to the production of high-performance materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(benzoyloxy)- involves its interaction with cellular targets, such as enzymes and receptors. The benzoyloxy group can modulate the compound’s binding affinity and specificity, influencing its biological activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Salicylic acid: An aromatic carboxylic acid with a hydroxyl group, known for its use in acne treatment.

    Acetylsalicylic acid (Aspirin): A derivative of salicylic acid with anti-inflammatory and analgesic properties.

Uniqueness: Benzoic acid, 3-(benzoyloxy)- is unique due to the presence of the benzoyloxy group, which imparts distinct chemical and biological properties

Properties

CAS No.

28547-22-0

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

3-benzoyloxybenzoic acid

InChI

InChI=1S/C14H10O4/c15-13(16)11-7-4-8-12(9-11)18-14(17)10-5-2-1-3-6-10/h1-9H,(H,15,16)

InChI Key

MEUAICCVSAZKMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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